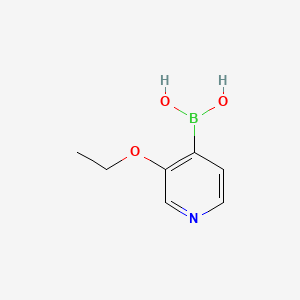

(3-Ethoxypyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(3-ethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKGVAUDYNSOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694506 | |

| Record name | (3-Ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-04-3 | |

| Record name | (3-Ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxypyridin 4 Yl Boronic Acid and Analogous Structures

Strategies Employing Organometallic Reagents

Organometallic reagents are a cornerstone in the synthesis of pyridylboronic acids. These methods typically involve the generation of a nucleophilic pyridine (B92270) intermediate that subsequently reacts with a boron electrophile.

Halogen-Metal Exchange Reactions with Borate (B1201080) Esters

The halogen-metal exchange is a fundamental and widely used method for the preparation of pyridinylboronic acids and their esters. arkat-usa.org This approach is often considered the least expensive and most reliable for large-scale preparations. arkat-usa.org The general procedure involves the reaction of a halopyridine with an organometallic reagent, such as an organolithium (e.g., n-butyllithium or t-butyllithium) or a Grignard reagent (RMgX), to form a lithiated or magnesiated pyridine intermediate. arkat-usa.orgsemanticscholar.org This intermediate is then quenched with a trialkyl borate, like triisopropyl borate or trimethyl borate, followed by acidic workup to yield the desired boronic acid. rsc.org

The choice of organometallic reagent, solvent, and temperature can significantly influence the reaction's success and yield. arkat-usa.org For instance, iodopyridines and bromopyridines generally undergo halogen-metal exchange more readily than their chloro- and fluoro-counterparts, leading to better yields of the corresponding boronic acids. arkat-usa.org The reaction is typically performed at low temperatures, such as -78°C, to control the reactivity of the organometallic species and prevent side reactions. semanticscholar.orgresearchgate.net

A revised procedure for the synthesis of 3-pyridylboronic acid highlights the in situ trapping of the 3-lithiopyridine intermediate with triisopropyl borate. orgsyn.org This method allows the reaction to be conducted at higher temperatures (e.g., -40°C) and on a larger scale with high yields. orgsyn.org

Table 1: Examples of Halogen-Metal Exchange for Pyridylboronic Acid Synthesis

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Bromopyridine | 1. n-BuLi, Toluene (B28343)/THF, -40°C; 2. B(OiPr)₃; 3. H₃O⁺ | 3-Pyridylboronic acid | 90-95 | orgsyn.org |

| 2-Bromo-5-fluoropyridine | 1. n-BuLi; 2. B(OiPr)₃ | 2-Fluoro-5-pyridylboronic acid | - | researchgate.net |

| 3,5-Dibromopyridine | 1. iPrMgCl·LiCl, THF, 0°C; 2. PinB-OiPr | 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | - | semanticscholar.org |

Data presented in this table is based on available research findings.

Directed ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgacs.org In the context of pyridylboronic acid synthesis, a directing group (DG) on the pyridine ring guides an organolithium base, typically lithium diisopropylamide (LDA) or sec-butyllithium, to deprotonate the adjacent ortho position, creating a lithiated intermediate. acs.orgacs.orgworktribe.com This intermediate is then trapped with a borate ester to form the boronic acid. worktribe.com

The ethoxy group in 2-ethoxypyridine (B84967) can act as a directing group, facilitating the synthesis of 2-ethoxy-3-pyridylboronic acid. worktribe.com This specific reaction has been successfully scaled up to produce significant quantities of the product. worktribe.com Similarly, other directing groups like methoxy, chloro, and carbamoyl (B1232498) have been employed to synthesize a variety of substituted pyridylboronic acids. acs.orgdergipark.org.tr The DoM approach offers the advantage of regiocontrol and can be part of a one-pot protocol for the synthesis of complex substituted azabiaryls. acs.orgacs.org

Table 2: Directed ortho-Metalation for Pyridylboronic Acid Synthesis

| Substrate | Directing Group | Reagents | Product | Reference |

| 2-Ethoxypyridine | -OEt | 1. s-BuLi, TMEDA, THF, -78°C; 2. B(OiPr)₃; 3. H₃O⁺ | 2-Ethoxy-3-pyridylboronic acid | worktribe.com |

| 2-Chloropyridine | -Cl | 1. LDA, THF; 2. B(OiPr)₃ | 2-Chloro-3-pyridylboronic acid | dergipark.org.trthieme-connect.com |

| 2-Chloro-6-methoxypyridine | -OMe | 1. LDA, THF; 2. B(OiPr)₃ | 6-Chloro-2-methoxy-3-pyridylboronic acid | dergipark.org.tr |

Data presented in this table is based on available research findings.

Nucleophilic Boron Reagent Addition to Pyridine Precursors

The addition of nucleophilic boron reagents to activated pyridine precursors, such as pyridinium (B92312) salts, represents another synthetic avenue. nih.gov This method allows for the formation of dihydropyridine (B1217469) derivatives which can be precursors to pyridylboronic acids. nih.gov The regioselectivity of the nucleophilic addition (e.g., 1,2-, 1,4-, or 1,6-addition) can often be controlled by the choice of catalyst and ligands. nih.gov For example, rhodium catalysts with different phosphine (B1218219) ligands can direct the addition of aryl boron nucleophiles to either the C2 or C6 position of pyridinium salts. nih.gov

While this method primarily yields dihydropyridine structures, these can be further manipulated to generate the aromatic pyridylboronic acid system. This approach is particularly useful for creating highly substituted and functionalized pyridine derivatives.

Metal-Catalyzed Borylation Routes

Metal-catalyzed reactions provide efficient and often milder alternatives to traditional organometallic methods for the synthesis of pyridylboronic acids. These routes can offer high regioselectivity and functional group tolerance.

Direct C-H Borylation of Ethoxypyridines

Direct C-H borylation is an atom-economical method that avoids the need for pre-functionalized starting materials like halopyridines. researchgate.netnih.gov This reaction is typically catalyzed by transition metals, most commonly iridium complexes, but rhodium and ruthenium have also been used. arkat-usa.orgacsgcipr.org The catalyst activates a C-H bond on the pyridine ring, allowing for the introduction of a boryl group from a reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). researchgate.netacsgcipr.org

The regioselectivity of C-H borylation is influenced by steric and electronic factors of the substrate and the ligands on the metal catalyst. acsgcipr.org For substituted pyridines, the borylation often occurs at the most sterically accessible and electronically favorable position. While specific examples for (3-ethoxypyridin-4-yl)boronic acid via this method are not detailed in the provided results, the general principle is applicable to ethoxypyridines. The development of new ligands and catalytic systems continues to improve the scope and selectivity of this powerful transformation. nih.govnih.gov

Table 3: Catalysts for Direct C-H Borylation of Heteroarenes

| Catalyst/Precursor | Ligand | Borylating Agent | Reference |

| [Ir(COD)Cl]₂ | 2,2'-Bipyridine | B₂pin₂ or HBpin | researchgate.net |

| Ir(I) precursors | 2,2'-Bipyridine | B₂pin₂ or HBpin | researchgate.net |

| Silica-supported Iridium Complex | - | B₂pin₂ | acsgcipr.org |

Data presented in this table is based on available research findings.

Hydroboration of Unsaturated Pyridine Systems

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. rsc.org While typically applied to alkenes and alkynes, this reaction can be adapted for the synthesis of pyridylboronic acids from unsaturated pyridine precursors. researchgate.netrsc.org For instance, the hydroboration of an appropriately substituted vinyl- or alkynylpyridine could lead to the formation of a borylated pyridine derivative.

The reaction can be catalyzed by various metal and metal-free systems. bohrium.comorganic-chemistry.org Traditional hydroboration often uses borane (B79455) reagents like BH₃·THF or BH₃·SMe₂. organic-chemistry.org The regioselectivity of the addition is a key consideration, often following anti-Markovnikov principles. rsc.org While direct hydroboration of the pyridine ring itself to introduce a boryl group is less common, the hydroboration of unsaturated substituents on the pyridine ring provides a viable pathway to functionalized pyridylboron compounds. rsc.org

An in-depth examination of the synthetic strategies for producing (3-Ethoxypyridin-4-yl)boronic acid and its structural relatives reveals a focus on achieving high efficiency and regiochemical control. Concurrently, the transition from laboratory-scale synthesis to large-scale industrial production necessitates significant process optimization to ensure safety, cost-effectiveness, and scalability.

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxypyridin 4 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(3-Ethoxypyridin-4-yl)boronic acid is a valuable building block for the synthesis of complex biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Fundamental Principles and Scope of Suzuki-Miyaura Coupling with Pyridinylboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, involving the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyonedalabs.com The generally accepted catalytic cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or heteroaryl halide), forming a Pd(II) intermediate. The reactivity of the halide decreases in the order I > OTf > Br > Cl. libretexts.org

Transmetalation: The organic group from the pyridinylboronic acid is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgillinois.edu

The use of pyridinylboronic acids, such as (3-Ethoxypyridin-4-yl)boronic acid, presents specific challenges. The Lewis basic nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium center, potentially inhibiting the catalyst. organic-chemistry.org Furthermore, electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation and may be prone to decomposition through protodeboronation. nih.gov Despite these challenges, the reaction is widely used due to the commercial availability of a vast array of boronic acids and the relatively low toxicity of the boron-containing byproducts. illinois.eduresearchgate.net The scope of the reaction is exceptionally broad, enabling the synthesis of complex molecules, including pharmaceuticals and materials. organic-chemistry.orgnih.gov

Detailed Mechanistic Pathways of Transmetalation (Boronate and Oxo-Palladium Pathways)

The transmetalation step is the most intricate phase of the Suzuki-Miyaura catalytic cycle, and its precise mechanism has been a subject of extensive investigation. Two primary pathways are considered dominant, depending on the reaction conditions. researchgate.netuib.no

The Boronate Pathway: In this pathway, the base reacts with the neutral boronic acid (RB(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, the boronate anion [RB(OH)₃]⁻. researchgate.net This activated boronate then reacts with the palladium(II) halide complex (L₂Pd(Ar)X), displacing the halide and transferring the organic group to the palladium. This pathway is generally favored under anhydrous conditions or with strong bases. Computational studies have explored the favorability of this route, highlighting the role of the base in generating the reactive boronate species. nih.gov

The Oxo-Palladium (or Hydroxo-Palladium) Pathway: Kinetic studies, particularly under conditions involving weak bases and aqueous solvent mixtures, support an alternative mechanism. researchgate.net In this pathway, the halide ligand on the palladium(II) complex is first exchanged with a hydroxide (B78521) ion from the basic aqueous medium, forming a palladium-hydroxido complex (L₂Pd(Ar)OH). This species then reacts directly with the neutral trigonal boronic acid. The formation of a Pd-O-B linkage facilitates the transfer of the organic group from boron to palladium. illinois.eduresearchgate.net The use of phase transfer catalysts in biphasic systems has been shown to shift the mechanism from an oxo-palladium to a boronate-based pathway, underscoring the sensitivity of the mechanism to the reaction environment. uib.no

Low-temperature NMR studies have successfully identified and characterized pre-transmetalation intermediates containing Pd-O-B linkages, providing direct evidence for these mechanistic proposals and confirming that both tricoordinate boronic acid complexes and tetracoordinate boronate complexes can undergo transmetalation. illinois.edu

Influence of Catalyst Systems and Ligand Architectures on Reaction Performance

The choice of the palladium catalyst and its associated ligands is paramount for a successful Suzuki-Miyaura coupling, especially with challenging substrates like pyridinylboronic acids. While early iterations of the reaction used simple catalysts like Pd(PPh₃)₄, significant advancements have come from the development of sophisticated ligand architectures. nih.govmdpi.com

Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands. These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species. nih.gov Notable examples include:

Trialkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are highly effective due to their steric bulk and strong electron-donating properties. researchgate.net

Dialkylbiarylphosphines: Developed extensively by the Buchwald group, ligands like XPhos, SPhos, and RuPhos are exceptionally active for coupling a wide range of substrates, including heteroaryl chlorides and boronic acids. organic-chemistry.orgnih.gov These ligands create a sterically hindered yet reactive catalytic center that facilitates both oxidative addition and reductive elimination. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed coupling reactions. They form very stable bonds with the palladium center, creating robust catalysts that can overcome the inhibition challenges posed by basic heterocycles like pyridines. nih.gov

The performance of different ligand types is summarized in the table below.

| Ligand Class | Key Features | Typical Applications | Reference |

| Triphenylphosphine (PPh₃) | Traditional, air-stable, moderate activity. | Simple, activated aryl bromides and iodides. | mdpi.com |

| Bulky Trialkylphosphines | Strongly electron-donating, sterically demanding. | Coupling of aryl chlorides, sterically hindered substrates. | researchgate.net |

| Dialkylbiarylphosphines | High activity, broad scope, good thermal stability. | Challenging heteroaryl couplings, unactivated chlorides. | organic-chemistry.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust catalysts. | Overcoming catalyst inhibition with basic substrates. | nih.gov |

Optimization of Reaction Parameters for Enhanced Efficiency and Selectivity (e.g., Base, Solvent Effects)

Fine-tuning reaction parameters is crucial for maximizing yield and selectivity in the Suzuki-Miyaura coupling of (3-Ethoxypyridin-4-yl)boronic acid. The choice of base and solvent system has a profound impact on the reaction outcome. numberanalytics.com

Base: The base plays multiple roles: it activates the boronic acid to form the reactive boronate species, facilitates the regeneration of the catalyst, and neutralizes the acid produced during the reaction. libretexts.org Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly influence reaction rates and yields. Weaker bases may require higher temperatures, while stronger, more oxophilic bases like K₃PO₄ are often effective for challenging couplings. researchgate.netnih.gov In some systems, potassium trimethylsilanolate (TMSOK) has been used as a potent base for rapid reactivity, though it can also act as a catalyst inhibitor. researchgate.net

Solvent: The solvent must solubilize the reactants and the catalyst system. Aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are frequently used, often with the addition of water. numberanalytics.com The presence of water can be beneficial, promoting the formation of palladium-hydroxido species (for the oxo-palladium pathway) and aiding in the dissolution of the inorganic base. researchgate.net For instance, a mixture of DMF and water has been shown to be effective in certain couplings. researchgate.net

The following table illustrates the effect of varying reaction parameters on the yield of a representative Suzuki-Miyaura coupling.

| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | K₂CO₃ | DMF/H₂O (1:1) | 70 | 95 | researchgate.net |

| 2 | 4-Bromoacetophenone | Et₃N | DMF/H₂O (1:1) | 70 | 25 | researchgate.net |

| 3 | 4-Bromoacetophenone | K₂CO₃ | DMF/H₂O (1:1) | Room Temp | 72 | researchgate.net |

| 4 | 3-Bromopyridine | K₃PO₄ | DMA | 60 | 86 | nih.gov |

| 5 | 4-Chloroanisole | K₃PO₄ | t-AmOH | 110 | 95 (GC) | nih.gov |

| 6 | 4-Chlorotoluene | Cs₂CO₃ | MeOH | Room Temp | 89 | beilstein-journals.org |

As the data shows, inorganic bases like K₂CO₃ and K₃PO₄ are generally superior to organic bases like Et₃N. researchgate.net The reaction temperature is also a critical parameter, with higher temperatures often leading to better yields, although this must be balanced against potential side reactions. numberanalytics.comresearchgate.net

Boron-Oxygen Chemistry and Derivatives

Beyond its role in cross-coupling, the boronic acid moiety of (3-Ethoxypyridin-4-yl)boronic acid exhibits its own rich chemistry, particularly its reactions with diols and polyols.

Esterification Reactions with Diols and Polyols: Thermodynamics and Kinetics

Boronic acids reversibly react with diols and polyols to form cyclic boronic esters. mdpi.com This dynamic covalent chemistry is fundamental to applications in sensing, bioconjugation, and dynamic materials. nih.gov

The reaction involves an equilibrium between the trigonal (sp²-hybridized) boronic acid and a tetrahedral (sp³-hybridized) boronate anion, which is formed in the presence of a base or at higher pH. mdpi.com The esterification can proceed through the addition of a diol to either the neutral boronic acid or the anionic boronate. aablocks.com While it was initially thought that the boronate anion was significantly more reactive, recent studies suggest that the kinetic pathway involving the neutral boronic acid is often preferred. aablocks.com

Thermodynamics: The stability of the resulting boronic ester is described by the equilibrium constant (Keq). This constant is influenced by several factors:

pKa: The optimal pH for ester formation is generally between the pKa of the boronic acid and the pKa of the diol. aablocks.com

Diol Structure: 1,2-diols and 1,3-diols readily form five-membered (dioxaborolanes) and six-membered (dioxaborinanes) cyclic esters, respectively. The stability of these esters is affected by ring strain and the conformation of the diol. mdpi.com

Solvent and Buffer: The composition of the medium can affect binding affinities due to interactions with buffer components. aablocks.comchemrxiv.org

Kinetics: The rates of boronic ester formation (k_f) and hydrolysis (k_b) are sensitive to pH, temperature, and the specific structures of the reactants. nih.govnih.gov Kinetic studies using techniques like 1D EXSY NMR have shown that molecular factors, such as the presence of nearby functional groups (e.g., amides) or anions from buffers, can act as internal and external catalysts, significantly accelerating the rate of bond exchange. chemrxiv.org For example, the presence of certain salt additives can dramatically alter the stress relaxation times of polymer gels cross-linked with boronic esters, a direct reflection of the underlying bond exchange kinetics. chemrxiv.org A universal reaction mechanism has been proposed based on the concept of a conditional formation constant, which accurately describes the formation of boronic acid diol esters in aqueous solutions across a range of pH values. nih.gov

Formation and Interconversion with Boroxines (Anhydrides)

(3-Ethoxypyridin-4-yl)boronic acid, in common with other organoboronic acids, can undergo a reversible self-condensation reaction to form its corresponding cyclic anhydride, a six-membered ring known as a boroxine (B1236090). nih.govclockss.org This process involves the intermolecular dehydration of three molecules of the boronic acid to yield one molecule of the trimeric boroxine and three molecules of water. nih.gov

The reaction is an equilibrium, the position of which is dictated by the concentration of water in the system. The formation of the boroxine is favored by conditions that remove water, such as heating in an anhydrous solvent or exhaustive drying over a desiccant. nih.gov Conversely, the hydrolysis of the boroxine back to the monomeric boronic acid is readily achieved by the addition of water. clockss.org While appearing entropically unfavorable, the formation of the rigid boroxine structure is driven by the release of three free water molecules into the bulk solvent. clockss.org

The mechanism for boroxine formation proceeds through the Lewis acidic boron center. A hydroxyl oxygen from one boronic acid molecule coordinates to the vacant p-orbital of the boron atom on a second molecule, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form a dimer, a process that repeats to form the final trimeric boroxine ring. researchgate.net

Table 1: Equilibrium of (3-Ethoxypyridin-4-yl)boronic Acid and its Boroxine

| Reactant(s) | Product(s) | Conditions Favoring Forward Reaction | Conditions Favoring Reverse Reaction |

| 3 x (3-Ethoxypyridin-4-yl)boronic Acid | 1 x 2,4,6-Tris(3-ethoxypyridin-4-yl)boroxine + 3 x Water | Heat, azeotropic removal of water, drying agents (e.g., H₂SO₄, P₂O₅) | Presence of water |

Hydrolysis and Protodeboronation Pathways

The stability of heteroarylboronic acids in aqueous media is a critical factor in their application, with protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond—being a primary decomposition pathway. nih.gov This reaction, represented by the general formula Ar–B(OH)₂ + H₂O → ArH + B(OH)₃, is highly dependent on the system's pH, which governs the speciation of the boronic acid and the protonation state of the heterocycle. nih.gov

Comprehensive kinetic studies on a range of heteroarylboronic acids have revealed multiple pathways for protodeboronation. ed.ac.uk The rate of this decomposition varies significantly depending on the structure of the heterocycle and the relative positions of the nitrogen atom and the boronic acid group. nih.gov Research has shown that 3-pyridyl and 4-pyridyl boronic acids are remarkably stable and undergo very slow protodeboronation, with half-lives greater than one week even at elevated temperatures (70 °C) and high pH. ed.ac.uk This inherent stability is a key characteristic of the (3-Ethoxypyridin-4-yl)boronic acid scaffold.

Despite this general stability, several mechanistic pathways for protodeboronation exist, and their relative contributions are pH-dependent. At different pH values, the reaction can proceed through the neutral boronic acid, the anionic boronate species [ArB(OH)₃]⁻, or protonated forms of the pyridine ring. nih.goved.ac.uk For some heteroarylboronic acids, self-catalysis can occur when the pH is close to the pKa of the boronic acid, where both the acid and its conjugate boronate base are present in significant concentrations. nih.goved.ac.uk

Table 2: General Mechanistic Pathways for Protodeboronation of Heteroarylboronic Acids

| Pathway Description | Dominant pH Range | Key Reacting Species | General Stability of 4-Pyridyl Boronic Acids |

| Acid-Catalyzed | Low pH | Cationic, protonated heterocycle | High |

| Via Neutral Boronic Acid | Near Neutral pH | ArB(OH)₂ | High |

| Via Anionic Boronate | High pH | [ArB(OH)₃]⁻ | High |

| Via Zwitterionic Species | Near Neutral pH | Zwitterionic form (protonated N, anionic boronate) | High |

| Self-Catalyzed | pH ≈ pKa | ArB(OH)₂ and [ArB(OH)₃]⁻ | High |

Data synthesized from studies on various heteroarylboronic acids. nih.goved.ac.uk

Other Significant Chemical Transformations Involving the Boronic Acid Moiety

Beyond the equilibrium with its boroxine and decomposition via protodeboronation, the boronic acid moiety of (3-Ethoxypyridin-4-yl)boronic acid is a versatile functional group for synthetic transformations. The most significant of these is the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. frontierspecialtychemicals.com For (3-Ethoxypyridin-4-yl)boronic acid, this reaction enables the facile construction of biaryl and heterobiaryl structures, which are common motifs in medicinal chemistry and materials science. dergipark.org.tr The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-ethoxypyridin-4-yl moiety) to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst. frontierspecialtychemicals.com

The stability of the 4-pyridyl boronic acid core against protodeboronation makes it a reliable coupling partner under the basic conditions often required for the Suzuki-Miyaura reaction. ed.ac.uk

Other potential transformations of the boronic acid group, reflecting general boronic acid reactivity, include oxidation to the corresponding phenol (B47542) (3-ethoxy-4-hydroxypyridine) and Chan-Evans-Lam coupling for the formation of C-N or C-O bonds.

Table 3: The Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| (3-Ethoxypyridin-4-yl)boronic acid | Aryl or Heteroaryl Halide/Triflate (R-X) | Palladium Complex (e.g., Pd(PPh₃)₄) | Typically an alkali carbonate or phosphate (B84403) (e.g., K₂CO₃, Cs₂CO₃) | 4-(R)-3-ethoxypyridine |

Applications of 3 Ethoxypyridin 4 Yl Boronic Acid and Its Derivatives in Advanced Chemical Synthesis

Construction of Complex Organic Architectures

The application of (3-Ethoxypyridin-4-yl)boronic acid and its derivatives is particularly prominent in the synthesis of intricate organic molecules. Its ability to participate in a variety of coupling reactions makes it an indispensable tool for synthetic chemists.

(3-Ethoxypyridin-4-yl)boronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. smolecule.comscirp.org This reaction provides a powerful and efficient method for constructing biaryl and heterobiaryl scaffolds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. scirp.orggre.ac.uk The coupling of (3-Ethoxypyridin-4-yl)boronic acid with various aryl and heteroaryl halides or triflates allows for the direct introduction of the 3-ethoxypyridinyl unit into a target molecule.

The versatility of the Suzuki-Miyaura reaction enables the synthesis of a wide array of substituted heterobiaryls. organic-chemistry.orgdergipark.org.tr For instance, the coupling of substituted pyridinylboronic acids with different heteroaryl halides has been shown to produce novel bipyridines and other heterobiaryl systems in high yields. dergipark.org.trresearchgate.net These reactions are often characterized by their mild conditions and tolerance of a broad range of functional groups, making them highly valuable in complex molecule synthesis. organic-chemistry.org The resulting pyridinyl-containing biaryl structures are of significant interest due to their potential biological activities and applications as ligands in catalysis. dergipark.org.tr

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| (3-Ethoxypyridin-4-yl)boronic acid | Aryl Halide (e.g., Bromobenzene) | Pd Catalyst, Base | 4-Aryl-3-ethoxypyridine | scirp.orgresearchgate.net |

| (3-Ethoxypyridin-4-yl)boronic acid | Heteroaryl Halide (e.g., 2-Bromopyridine) | Pd Catalyst, Base | 3-Ethoxy-4-(pyridin-2-yl)pyridine | dergipark.org.tr |

| 2-Ethoxy-3-pyridylboronic acid | 5-Bromo-2-methoxypyridine | Pd(PPh₃)₄, Na₂CO₃ | 2-Ethoxy-6'-methoxy-3,3'-bipyridine | dergipark.org.tr |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | 2-Bromopyrimidine | Pd(PPh₃)₄, Na₂CO₃ | 2-(6-Chloro-2-methoxypyridin-3-yl)pyrimidine | dergipark.org.tr |

This table presents representative Suzuki-Miyaura coupling reactions to illustrate the synthesis of biaryl and heterobiaryl compounds. The specific use of (3-Ethoxypyridin-4-yl)boronic acid is inferred from the general reactivity of pyridinylboronic acids.

Beyond biaryl synthesis, (3-Ethoxypyridin-4-yl)boronic acid serves as a versatile starting point for the creation of highly functionalized pyridine (B92270) systems. The boronic acid group is not only a handle for cross-coupling but can also be transformed into other functional groups. This functional group interconversion expands the synthetic utility of the initial pyridine scaffold.

The presence of the ethoxy group on the pyridine ring modifies its electronic properties, influencing the regioselectivity of further synthetic transformations. researchgate.net Synthetic strategies often involve the initial introduction of the pyridinyl moiety via the boronic acid, followed by subsequent reactions on the pyridine ring or the coupled partner. This approach allows for the systematic construction of complex substitution patterns that would be difficult to achieve through other methods. Research has demonstrated the synthesis of various substituted 3-aryl/heteroaryl-pyridines using ethoxy-substituted pyridylboronic acids, highlighting their importance as versatile intermediates. researchgate.net

The availability and reactivity of (3-Ethoxypyridin-4-yl)boronic acid and its isomers have spurred the development of novel synthetic strategies for accessing diverse organic scaffolds. These building blocks are integral to convergent synthetic routes, where complex molecules are assembled from smaller, pre-functionalized fragments. This approach is often more efficient than linear syntheses.

Recent advancements include innovative methods for the synthesis of the pyridinylboronic acids themselves, such as a diboration/6π-electrocyclization strategy, which provides access to a range of functionalized pyridine boronic acid derivatives from simple starting materials. nih.gov Furthermore, the use of pyridinylboronic acids in rhodium-catalyzed asymmetric reactions has enabled the enantioselective synthesis of 3-substituted piperidines, a critical scaffold in many pharmaceutical compounds. snnu.edu.cn These developments underscore the role of pyridinylboronic acids in expanding the toolbox of synthetic chemists and enabling the creation of previously inaccessible molecular diversity.

Contributions to Medicinal Chemistry and Drug Discovery Research

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry, transitioning from being perceived as toxic to being recognized as a valuable pharmacophore. nih.govsprinpub.com (3-Ethoxypyridin-4-yl)boronic acid contributes to this field primarily as a crucial intermediate for the synthesis of biologically active compounds and as a scaffold for designing enzyme inhibitors. sprinpub.comnih.gov

The pyridine ring is a privileged structure in medicinal chemistry, and (3-Ethoxypyridin-4-yl)boronic acid provides a direct route to incorporate a substituted pyridine moiety into potential drug candidates. Its use as a reactant has been explicitly cited in the synthesis of 1H-pyrazolo[4,3-b]pyridines, which have been investigated as potent phosphodiesterase 1 (PDE1) inhibitors. google.com These inhibitors are being explored for the treatment of neurodegenerative and psychiatric disorders. google.com

The ability to use this boronic acid in robust coupling reactions like the Suzuki-Miyaura coupling allows medicinal chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies. acs.org This is a cornerstone of modern drug discovery, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The general utility of organoboron compounds as intermediates is well-established, and the specific substitution pattern of (3-ethoxypyridin-4-yl)boronic acid offers a unique combination of steric and electronic features for drug design. nih.gov

The boronic acid functional group is a key feature in the design of a growing class of enzyme inhibitors. nih.govmdpi.com Boronic acids can form reversible covalent bonds with nucleophilic residues, such as the serine or threonine hydroxyl groups often found in the active sites of enzymes, particularly proteases. sprinpub.comnih.gov This interaction can lead to potent and specific inhibition. The stability and low toxicity of the boronic acid group make it an attractive warhead for inhibitor design. nih.gov

While specific studies on the enzyme inhibition of (3-Ethoxypyridin-4-yl)boronic acid itself are not widely published, its role as a building block for PDE1 inhibitors demonstrates its utility in this area. google.com In such inhibitors, the ethoxypyridine core serves as the main scaffold that orients the molecule within the enzyme's binding pocket, while other parts of the molecule, potentially derived from the boronic acid's reactivity, establish key interactions. The ethoxy group can influence binding affinity and selectivity through hydrophobic and hydrogen-bonding interactions. The broader class of boronic acid inhibitors has been successfully applied to various targets, including proteasomes (e.g., bortezomib) and β-lactamases (e.g., vaborbactam), validating the general strategy. nih.govnih.gov The study of how different substituents on the aromatic ring of boronic acids affect target binding is an active area of research, suggesting that the ethoxypyridine scaffold could be tailored to inhibit specific enzyme targets. nih.gov

Application of Boronic Acid Bioisosterism in Lead Optimization

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. mdpi.com The boronic acid moiety has been successfully employed as a bioisostere for several key functional groups, leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com

The boronic acid group is frequently considered a bioisostere of the carboxylic acid group. mdpi.comnih.gov This is attributed to their similar geometries and abilities to participate in hydrogen bonding interactions. However, boronic acids are Lewis acids rather than Brønsted acids, which can lead to unique binding interactions with biological targets. nih.gov This bioisosteric replacement can enhance cell permeability and oral bioavailability by reducing the acidity compared to carboxylic acids. mdpi.com

A notable application of boronic acid bioisosterism is in the design of enzyme inhibitors. The boron atom in a boronic acid can form a reversible covalent bond with nucleophilic residues, such as the serine hydroxyl group in the active site of proteases. nih.govmdpi.com This interaction is central to the mechanism of action of the anticancer drug bortezomib. nih.gov By incorporating the (3-Ethoxypyridin-4-yl)boronic acid scaffold into potential inhibitors, medicinal chemists can leverage this covalent binding mechanism to achieve high potency and selectivity.

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is a critical aspect of drug discovery, guiding the iterative process of lead optimization. The synthesis of analogues of a lead compound with systematic structural modifications allows researchers to probe the key interactions between the drug and its biological target. (3-Ethoxypyridin-4-yl)boronic acid serves as a valuable scaffold for generating such analogue libraries.

The pyridine ring offers multiple positions for substitution, allowing for the exploration of how different functional groups impact biological activity. For instance, the position and nature of the alkoxy group (in this case, ethoxy) can be varied to modulate properties like solubility, lipophilicity, and metabolic stability. Studies on similar pyridopyrimidinone inhibitors have shown that the size of the substituent at the ortho-position to the carbonyl group can significantly affect potency, with larger groups like ethoxy sometimes leading to a decrease in activity compared to smaller groups like methyl or chloro. nih.gov

The boronic acid moiety itself can also be modified. Conversion to its corresponding boronate esters can improve stability and cell permeability. The synthesis of various substituted pyridineboronic acid pinacol (B44631) esters can be achieved by varying the starting materials or the reagents used in the synthetic sequence. nih.gov

The following table illustrates potential modifications to the (3-Ethoxypyridin-4-yl)boronic acid scaffold for SAR studies:

| Modification Site | Original Group | Potential Modifications | Rationale for Modification |

| Pyridine Ring (Position 3) | Ethoxy (-OCH2CH3) | Methoxy (-OCH3), Isopropoxy (-OCH(CH3)2), Halogens (F, Cl), Methyl (-CH3) | Investigate the effect of steric bulk, electronics, and lipophilicity on activity and pharmacokinetics. |

| Pyridine Ring (Other positions) | Hydrogen | Alkyl groups, Halogens, Amino groups | Probe for additional binding pockets and interactions with the target protein. |

| Boronic Acid Group | -B(OH)2 | Boronate esters (e.g., pinacol ester), Trifluoroborate salts | Enhance stability, cell permeability, and modify reactivity in cross-coupling reactions. |

The synthesis of these analogues often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid acts as a key building block. This reaction allows for the efficient formation of carbon-carbon bonds, facilitating the assembly of diverse molecular architectures for biological evaluation.

Utility in Materials Science and Chemical Biology

Beyond its applications in medicinal chemistry, the unique properties of (3-Ethoxypyridin-4-yl)boronic acid and its derivatives make them valuable components in the fields of materials science and chemical biology.

Incorporation into Functional Materials and Co-crystalline Systems

The ability of boronic acids to form predictable and robust hydrogen-bonding networks makes them excellent building blocks for crystal engineering. mdpi.com Pyridineboronic acids, in particular, can participate in the formation of one-, two-, and three-dimensional hydrogen-bonded networks. acs.org The boronic acid group can form strong intermolecular O-H···N hydrogen bonds with the nitrogen atom of the pyridine ring, as well as self-dimerize through O-H···O interactions. researchgate.net

The ethoxy group in (3-Ethoxypyridin-4-yl)boronic acid can further influence the crystal packing through additional van der Waals interactions and by modulating the electronic properties of the pyridine ring. The co-crystallization of pyridine derivatives with other molecules, such as polycarboxylic acids, can lead to the formation of new crystalline materials with tailored properties. researchgate.net These co-crystals can exhibit unique physical characteristics, such as altered solubility, stability, and optical properties.

The incorporation of pyridinylboronic acids into metal-organic frameworks (MOFs) and other porous materials is another area of active research. These materials can be designed to have specific pore sizes and chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis.

Development of Chemical Sensors and Probes for Biomolecular Recognition

Boronic acids are widely recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a functional group present in many biologically important molecules, including carbohydrates, glycoproteins, and ribonucleic acids. mdpi.com This specific interaction forms the basis for the development of a wide range of chemical sensors and probes for biomolecular recognition. mdpi.comnih.gov

The binding of a diol-containing analyte to a boronic acid can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.com Pyridineboronic acids have been incorporated into fluorescent sensors where the pyridine nitrogen can act as an internal Lewis base, influencing the pKa of the boronic acid and its affinity for diols. Heterocyclic boronic acids, like 3-pyridinylboronic acid, can exhibit a lower binding pH, which is advantageous for the selective capture of cis-diol-containing biomolecules from biological samples. acs.org

The ethoxy group in (3-Ethoxypyridin-4-yl)boronic acid can modulate the electronic properties of the pyridine ring, which in turn can affect the Lewis acidity of the boron atom and the fluorescence properties of a sensor. By functionalizing a fluorophore with (3-Ethoxypyridin-4-yl)boronic acid, it is possible to create a sensor that exhibits a change in fluorescence upon binding to a target biomolecule.

The following table summarizes the key components of a boronic acid-based sensor and the potential role of the (3-Ethoxypyridin-4-yl) moiety:

| Sensor Component | Function | Role of (3-Ethoxypyridin-4-yl)boronic acid |

| Recognition Element | Binds to the target analyte. | The boronic acid group selectively binds to cis-diols present in biomolecules. |

| Signal Transducer | Converts the binding event into a measurable signal. | The ethoxy-pyridine scaffold can be part of a fluorophore or an electroactive molecule, where binding to the boronic acid modulates its photophysical or electrochemical properties. |

| Linker | Connects the recognition element to the signal transducer. | The pyridine ring provides a rigid and synthetically tractable platform for attaching the signaling unit. |

The versatility of (3-Ethoxypyridin-4-yl)boronic acid and its derivatives makes them promising candidates for the development of sophisticated sensors for applications in medical diagnostics, environmental monitoring, and fundamental biological research.

Structural Characterization, Spectroscopic Analysis, and Theoretical Investigations

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental to confirming the identity and purity of (3-Ethoxypyridin-4-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. uobasrah.edu.iqthieme-connect.de Due to the tendency of boronic acids to form oligomeric anhydrides (boroxines) upon dehydration, NMR spectra can sometimes be complex. reddit.com However, in suitable solvents like DMSO-d₆ or by conversion to a derivative, clear spectra can be obtained. researchgate.net

The expected ¹H NMR spectrum of (3-Ethoxypyridin-4-yl)boronic acid would show distinct signals for the ethyl group (a triplet and a quartet) and the three aromatic protons on the pyridine (B92270) ring. The protons on the boronic acid group (-B(OH)₂) typically appear as a broad singlet. The ¹³C NMR spectrum would correspondingly show signals for the two carbons of the ethyl group and the five carbons of the pyridine ring. The carbon atom directly bonded to the boron atom (C4) would exhibit a characteristic chemical shift.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | H2 | ~8.5 | ~148 |

| Aromatic C | C3 | - | ~155 |

| Aromatic C | C4 (ipso-carbon) | - | - (broadened) |

| Aromatic CH | H5 | ~7.9 | ~115 |

| Aromatic CH | H6 | ~8.4 | ~150 |

| Ethoxy CH₂ | -OCH₂CH₃ | ~4.2 (q) | ~64 |

| Ethoxy CH₃ | -OCH₂CH₃ | ~1.4 (t) | ~15 |

| Boronic acid OH | -B(OH)₂ | Broad singlet | - |

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key vibrational bands for (3-Ethoxypyridin-4-yl)boronic acid would include a strong, broad absorption for the O-H stretching of the boronic acid hydroxyl groups (around 3200-3600 cm⁻¹), B-O stretching vibrations (around 1300-1400 cm⁻¹), and C-O stretching for the ethoxy group, in addition to characteristic aromatic C-H and C=C/C=N stretching frequencies of the pyridine ring. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing boronic acids. nih.gov Analysis can be complicated by the compound's gas-phase chemistry, including dehydration to form boroxines or the formation of adducts with solvents. nih.govresearchgate.net The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ in positive ion mode, with a characteristic isotopic pattern due to the presence of boron (¹⁰B and ¹¹B isotopes). nih.gov

X-ray Crystallographic Analysis of (3-Ethoxypyridin-4-yl)boronic Acid and Its Derivatives

While the specific crystal structure for (3-Ethoxypyridin-4-yl)boronic acid is not publicly documented, analysis of related arylboronic and pyridinylboronic acid structures provides significant insight into its likely solid-state conformation. researchgate.netwiley-vch.de Arylboronic acids typically crystallize as hydrogen-bonded dimers. wiley-vch.denih.gov In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, forming a stable eight-membered ring. nih.gov

Furthermore, the pyridine nitrogen introduces an additional site for hydrogen bonding. In molecular complexes of pyridine boronic acids, charge-assisted hydrogen bonds of the type PyN⁺–H···⁻OOCR are observed, indicating the nitrogen's role as a hydrogen bond acceptor. rsc.org The crystal packing is often further stabilized by π–π stacking interactions between the aromatic pyridine rings. rsc.org The C–B bond length in such compounds is typically around 1.55–1.59 Å, and the B–O bond distances are in the range of 1.35–1.38 Å for the tricoordinate boronic acid. wiley-vch.de

| Parameter | Typical Value | Reference |

|---|---|---|

| C–B Bond Length | 1.55–1.59 Å | wiley-vch.de |

| B–O Bond Length | 1.35–1.38 Å | wiley-vch.de |

| O–B–O Bond Angle | 118–122° | nih.gov |

| H-Bond (O-H···O) Distance | ~2.7 Å | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Theoretical investigations offer a deeper understanding of the electronic structure and reactivity that spectroscopic and crystallographic methods alone cannot provide.

Quantum mechanical (QM) calculations are invaluable for mapping the energetic landscape of chemical reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling. mdpi.comjst.go.jp These studies can elucidate complex reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net For a reaction involving (3-Ethoxypyridin-4-yl)boronic acid, QM methods could model the key steps of oxidative addition, transmetalation, and reductive elimination, providing insights into the reaction's feasibility and kinetics. Computational studies on the interaction of boronic acids with diols have also been used to calculate transition states and reaction rates, which is crucial for their application in sensors. rsc.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.netmdpi.com For (3-Ethoxypyridin-4-yl)boronic acid, DFT calculations can determine its optimized molecular geometry and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lodz.pllodz.pl The energies and distributions of these orbitals are critical for understanding the molecule's reactivity and its behavior in electronic transitions. bibliotekanauki.pl

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution, identifying electron-rich regions (like the pyridine nitrogen and ethoxy oxygen) that are susceptible to electrophilic attack and electron-poor regions (the boronic acid group) that are susceptible to nucleophilic attack. Furthermore, DFT is employed to model and quantify the strength of intermolecular interactions, such as the hydrogen bonding that dictates its crystal structure. manchester.ac.ukfrontiersin.orgchemrevlett.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicates kinetic stability and electronic transition energy |

Computational models, often built upon DFT calculations, can predict the reactivity and selectivity of molecules in various reactions. mit.edursc.org For (3-Ethoxypyridin-4-yl)boronic acid, these models can forecast its behavior in reactions like electrophilic aromatic substitution or palladium-catalyzed cross-couplings. researchgate.net By analyzing factors such as atomic charges, orbital energies, and steric hindrance, it's possible to predict which sites on the pyridine ring are most reactive and whether the compound will favor certain reaction pathways over others. Machine learning approaches combined with quantum chemical descriptors are emerging as powerful tools for accurately predicting site selectivity in C-H functionalization reactions. mit.educhemrxiv.org

Structure-Reactivity Correlations in Pyridinylboronic Acid Systems

The reactivity of (3-Ethoxypyridin-4-yl)boronic acid is governed by the interplay of its structural components: the pyridine ring, the ethoxy substituent, and the boronic acid group.

Electronic Effects: The pyridine ring is inherently electron-deficient. The nitrogen atom acts as an electron-withdrawing group via induction and resonance, affecting the reactivity of the ring carbons. The boronic acid group is also electron-withdrawing. Conversely, the ethoxy group at the 3-position is a strong electron-donating group through resonance. This "push-pull" electronic configuration significantly influences the molecule's properties. The electron donation from the ethoxy group can increase the nucleophilicity of the pyridine ring and enhance its reactivity in certain coupling reactions.

Reactivity in Suzuki-Miyaura Coupling: Pyridinylboronic acids are crucial reagents for synthesizing biaryl and heteroaryl compounds via the Suzuki-Miyaura reaction. researchgate.netdergipark.org.tr The success of this coupling is highly dependent on the electronic and steric properties of the boronic acid. The electron-rich nature imparted by the ethoxy group in (3-Ethoxypyridin-4-yl)boronic acid can facilitate the transmetalation step, which is often rate-limiting. However, the position of the nitrogen and substituents can also lead to challenges, such as catalyst inhibition or competing side reactions. jst.go.jp Careful optimization of reaction conditions is often necessary to achieve high yields. dergipark.org.tr

Future Directions and Emerging Research Avenues for 3 Ethoxypyridin 4 Yl Boronic Acid

Advancements in Sustainable and Greener Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing (3-Ethoxypyridin-4-yl)boronic acid and its derivatives is a key area of future research. Traditional methods often rely on harsh reagents and conditions, but a shift towards greener alternatives is underway. acs.org

Future research will likely focus on:

Catalytic C-H Borylation: Direct C-H borylation, catalyzed by metals like iridium or rhodium, offers a more atom-economical approach compared to traditional methods that often involve halogen-metal exchange. researchgate.net

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of boronic acids. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities. nih.gov

Alternative Solvents and Reagents: Research into the use of water or other environmentally benign solvents for Suzuki-Miyaura coupling reactions involving pyridylboronic acids is gaining traction. scirp.orgresearchgate.net Additionally, exploring the use of less toxic and more readily available starting materials will be crucial.

Photochemical Methods: Photoinduced borylation reactions represent a promising green alternative, often proceeding under mild conditions and offering unique reactivity patterns. nih.gov

Development of Next-Generation Catalytic Systems for C-C Bond Formation

(3-Ethoxypyridin-4-yl)boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon (C-C) bonds. scirp.orgresearchgate.net The evolution of more robust and efficient catalytic systems is a continuous endeavor.

Key areas for future development include:

Novel Ligand Design: The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands can enhance the activity and stability of palladium catalysts, enabling reactions with more challenging substrates and under milder conditions. scirp.org

Recyclable Catalysts: To improve the sustainability and cost-effectiveness of C-C bond formation, research is focused on developing recyclable catalyst systems. This includes immobilizing palladium catalysts on solid supports like polymers, silica, or magnetic nanoparticles. mdpi.com

Palladium-Free Catalysis: Exploring the use of more abundant and less expensive transition metals like nickel or copper as catalysts for cross-coupling reactions is an active area of research that could provide greener and more economical alternatives to palladium.

Understanding Reaction Mechanisms: A deeper understanding of the catalytic cycle and potential side reactions, such as protodeboronation, is essential for designing more effective and selective catalytic systems. yonedalabs.comed.ac.uk

Expanded Applications in Complex Natural Product Synthesis and Advanced Materials

The versatility of (3-Ethoxypyridin-4-yl)boronic acid as a building block extends to the synthesis of complex molecules and the creation of novel materials.

Future applications are anticipated in:

Natural Product Synthesis: The ability to form C-C bonds with high stereoselectivity makes organoboron compounds invaluable in the total synthesis of complex natural products with potential pharmaceutical applications. nih.govrsc.org The unique substitution pattern of (3-Ethoxypyridin-4-yl)boronic acid can be strategically incorporated into these intricate molecular architectures.

Advanced Materials: Functionalized pyridylboronic acids are being explored for their use in materials science. researchgate.netmdpi.com Potential applications include the development of:

Sensors: Boronic acids are known to interact with saccharides, making them suitable for the development of glucose sensors. mdpi.comutwente.nl Pyridylboronic acids, in particular, show promise for detecting sialic acid, a biomarker for certain cancers. nih.govrsc.orgacs.org

Organic Electronics: The incorporation of pyridylboronic acid moieties into conjugated polymers can influence their electronic properties, opening doors for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Responsive Polymers and Hydrogels: Polymers and hydrogels functionalized with boronic acids can exhibit responsiveness to stimuli like pH and the presence of sugars, making them attractive for drug delivery systems. utwente.nl

Integration with Automation and High-Throughput Experimentation Platforms

The fields of organic synthesis and materials discovery are being revolutionized by automation and high-throughput experimentation (HTE). nih.gov Integrating (3-Ethoxypyridin-4-yl)boronic acid into these platforms will accelerate research and development.

This integration will involve:

Rapid Reaction Screening: HTE platforms, often utilizing multi-well plates and robotic liquid handlers, can rapidly screen a large number of reaction conditions (catalysts, ligands, solvents, bases) to find the optimal parameters for reactions involving (3-Ethoxypyridin-4-yl)boronic acid. nih.govresearchgate.netunchainedlabs.comrsc.org

Automated Synthesis: Automated synthesis platforms can be programmed to perform multi-step syntheses, enabling the rapid generation of libraries of compounds derived from (3-Ethoxypyridin-4-yl)boronic acid for screening in drug discovery or materials science applications. nih.gov

Machine Learning and AI: The vast datasets generated by HTE can be analyzed using machine learning and artificial intelligence algorithms to predict optimal reaction conditions and even design novel synthetic routes. acs.orgsunthetics.io This data-driven approach has the potential to significantly reduce the time and resources required for chemical research.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The future of (3-Ethoxypyridin-4-yl)boronic acid lies in its application at the crossroads of different scientific disciplines. Its unique chemical properties make it a valuable tool for addressing challenges in biology and materials science.

Future interdisciplinary research will likely explore:

Chemical Biology: The ability of pyridylboronic acids to selectively bind to sialic acids opens up exciting possibilities for developing new diagnostic tools and therapeutic agents for cancer and other diseases. rsc.orgacs.orgresearchgate.net Research will focus on designing and synthesizing novel pyridylboronic acid derivatives with enhanced binding affinity and selectivity for specific biological targets.

Biomaterials: Boronic acid-functionalized materials are being developed for a range of biomedical applications, including drug delivery and tissue engineering. utwente.nlnih.gov The incorporation of the (3-Ethoxypyridin-4-yl) moiety could impart specific properties to these materials, such as improved biocompatibility or targeted delivery.

Supramolecular Chemistry: The ability of boronic acids to form reversible covalent bonds can be exploited in the construction of complex self-assembling systems. mdpi.com This could lead to the development of new "smart" materials that can respond to external stimuli.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Ethoxypyridin-4-yl)boronic acid, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of pyridine derivatives. For example, analogous compounds like (3-Phenylpyridin-4-yl)boronic acid are synthesized via palladium-catalyzed cross-coupling, where catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF or DMF), and base strength (e.g., Na₂CO₃) critically affect yield and purity . Ethoxy substituents may require protection/deprotection steps to prevent side reactions during boronation.

Q. How does the ethoxy group at the 3-position of the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ethoxy group is electron-donating, which modulates the electronic environment of the boronic acid moiety. This can enhance stability during coupling but may reduce electrophilicity at the boron center. Comparative studies with methyl or halogen substituents (e.g., in (3-Chloro-5-methoxypyridin-4-yl)boronic acid) suggest steric and electronic effects dictate coupling efficiency with aryl halides .

Q. What are optimal storage conditions to prevent degradation of (3-Ethoxypyridin-4-yl)boronic acid?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF) to minimize hydrolysis. Moisture-sensitive boronic acids degrade via protodeboronation; silica gel desiccants and vacuum-sealed containers are recommended .

Advanced Research Questions

Q. How can non-specific interactions be minimized when using (3-Ethoxypyridin-4-yl)boronic acid in glycoprotein capture systems?

- Methodological Answer : Secondary interactions (e.g., hydrophobic or ionic) often reduce selectivity. Buffer optimization (e.g., high-pH borate buffers to stabilize boronate-diol esters) and surface passivation (e.g., carboxymethyl dextran coatings) can mitigate non-specific binding. SPR studies on AECPBA surfaces demonstrate pH-dependent selectivity adjustments .

Q. How to resolve contradictory catalytic efficiency data in Suzuki-Miyaura reactions under varying conditions?

- Methodological Answer : Systematically test variables:

- Catalyst-ligand pairs : Pd(OAc)₂ with SPhos vs. XPhos ligands.

- Solvent effects : Polar aprotic solvents (DMF) vs. ethers (THF).

- Base selection : Weak (K₂CO₃) vs. strong bases (CsF).

Contradictions may arise from competing protodeboronation or catalyst poisoning; kinetic profiling and in situ NMR can identify degradation pathways .

Q. What advanced analytical techniques quantify trace impurities in (3-Ethoxypyridin-4-yl)boronic acid?

- Methodological Answer : LC-MS/MS in MRM mode (e.g., m/z transitions for boronic acid adducts) achieves ppm-level sensitivity without derivatization. Validate via ICH Q2(R1) guidelines, using internal standards like carboxy phenyl boronic acid. Sample preparation involves methanol extraction to avoid matrix interference .

Q. How to design enzyme inhibition assays for evaluating (3-Ethoxypyridin-4-yl)boronic acid’s bioactivity?

- Methodological Answer : Use fluorescence-based assays (e.g., proteasome or β-lactamase inhibition) with IC₅₀ determination. Pre-incubate the compound with target enzymes in physiological buffers (pH 7.4, 37°C). Include controls for boronic acid stability and off-target effects. Molecular docking (e.g., AutoDock Vina) predicts binding modes to guide SAR studies .

Q. Can computational methods predict interaction mechanisms with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates boron’s Lewis acidity and transition-state geometries. MD simulations (e.g., GROMACS) model binding dynamics with glycoproteins or enzymes. Validate predictions via SPR or ITC binding affinity measurements .

Methodological Notes

- Data Contradiction Analysis : Cross-reference results from orthogonal techniques (e.g., NMR for purity vs. LC-MS for impurity profiling) to resolve discrepancies .

- Experimental Design : Use DoE (Design of Experiments) for multivariable optimization in synthesis or assay development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.